molecular formula C10H10N2O B12973644 4,5-Dimethylquinazolin-2(1H)-one

4,5-Dimethylquinazolin-2(1H)-one

Cat. No.: B12973644
M. Wt: 174.20 g/mol
InChI Key: FTHBTSYNZVUYOB-UHFFFAOYSA-N
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Description

4,5-Dimethylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of two methyl groups at the 4 and 5 positions of the quinazoline ring distinguishes it from other quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with acetic anhydride, which leads to the formation of the quinazolinone ring system. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methyl groups at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4 and 5 positions.

Scientific Research Applications

4,5-Dimethylquinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dimethylquinazolin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

4,5-Dimethylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:

    Quinazolin-4(3H)-one: Lacks the methyl groups at the 4 and 5 positions, resulting in different chemical and biological properties.

    6,7-Dimethylquinazolin-2(1H)-one:

    2-Methylquinazolin-4(3H)-one: Contains a single methyl group at the 2 position, which affects its chemical behavior and biological activity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4,5-dimethyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)7(2)11-10(13)12-8/h3-5H,1-2H3,(H,11,12,13)

InChI Key

FTHBTSYNZVUYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=O)NC(=C12)C

Origin of Product

United States

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